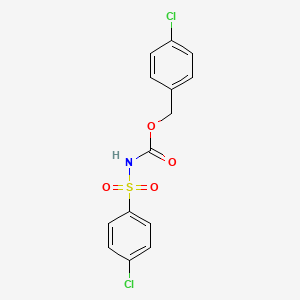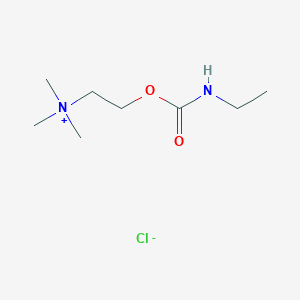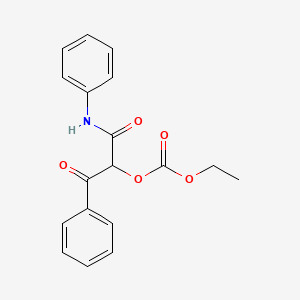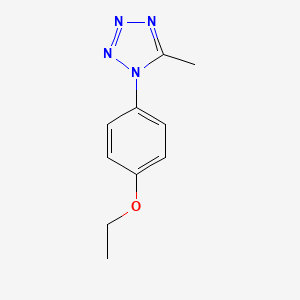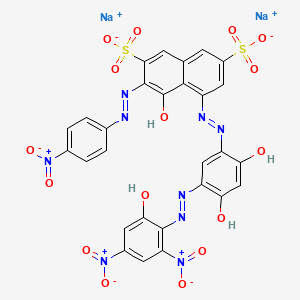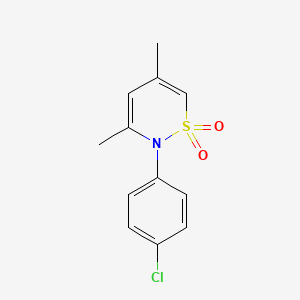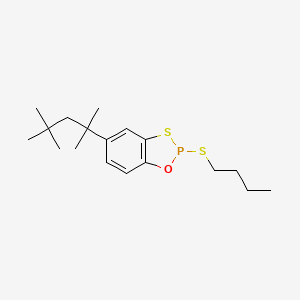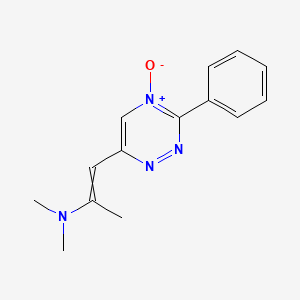
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a phenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine typically involves multiple steps, starting with the preparation of the triazine ring. Common methods include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-1,2-dihydropyrazol-4-yl)-P,P-diphenylamidophosphinate: A phosphoryl-containing ligand with similar structural features.
2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-1,2-dihydropyrazol-4-yl): An antipyrine derivative with comparable chemical properties.
Uniqueness
N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its triazine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for research and industrial use.
Properties
CAS No. |
65739-50-6 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-oxido-3-phenyl-1,2,4-triazin-4-ium-6-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C14H16N4O/c1-11(17(2)3)9-13-10-18(19)14(16-15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
CCGNYELIYGZVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


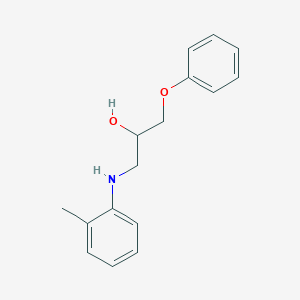
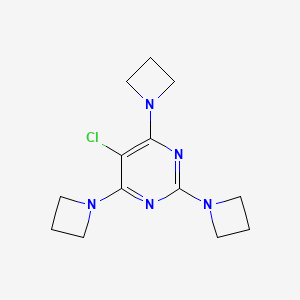
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
